(4-(Pyrrolidin-1-ylmethyl)cyclohexyl)methanamine
Overview
Description
(4-(Pyrrolidin-1-ylmethyl)cyclohexyl)methanamine: is a versatile chemical compound with a unique structure that allows for diverse applications in scientific research. This compound is characterized by a cyclohexyl ring substituted with a pyrrolidin-1-ylmethyl group and a methanamine group. Its unique structure makes it valuable in various fields, including drug synthesis, catalyst development, and polymer chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-(Pyrrolidin-1-ylmethyl)cyclohexyl)methanamine typically involves the reaction of cyclohexylmethylamine with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using continuous flow reactors. The process is designed to ensure consistent quality and high throughput. The use of advanced purification techniques, such as distillation and chromatography, ensures that the final product meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions: (4-(Pyrrolidin-1-ylmethyl)cyclohexyl)methanamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups in the compound, such as the amine and pyrrolidine groups .
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
Chemistry: In chemistry, (4-(Pyrrolidin-1-ylmethyl)cyclohexyl)methanamine is used as a building block for the synthesis of complex molecules.
Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. It serves as a model compound for understanding the behavior of similar structures in biological systems.
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It is used in the development of new drugs and as a reference compound in pharmacological studies.
Industry: In the industrial sector, this compound is utilized in the development of catalysts and polymers. Its unique properties make it suitable for various industrial applications, including the production of high-performance materials.
Mechanism of Action
The mechanism of action of (4-(Pyrrolidin-1-ylmethyl)cyclohexyl)methanamine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used .
Comparison with Similar Compounds
Pyrrolidine: A cyclic secondary amine with a similar structure but lacking the cyclohexyl and methanamine groups.
Cyclohexylamine: Contains the cyclohexyl group but lacks the pyrrolidin-1-ylmethyl group.
Methanamine: A simple amine without the cyclohexyl and pyrrolidin-1-ylmethyl groups.
Uniqueness: (4-(Pyrrolidin-1-ylmethyl)cyclohexyl)methanamine is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for applications that require precise interactions with molecular targets .
Properties
IUPAC Name |
[4-(pyrrolidin-1-ylmethyl)cyclohexyl]methanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2/c13-9-11-3-5-12(6-4-11)10-14-7-1-2-8-14/h11-12H,1-10,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBUKOMOITVZYCM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2CCC(CC2)CN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701220777 | |
Record name | trans-4-(1-Pyrrolidinylmethyl)cyclohexanemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701220777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
203306-86-9 | |
Record name | trans-4-(1-Pyrrolidinylmethyl)cyclohexanemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701220777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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